Atorvastatin magnesium
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Overview
Description
Atorvastatin magnesium is an HMG-CoA inhibitor.
Scientific Research Applications
1. Cardiovascular Health
Atorvastatin has been a focus of research due to its implications in cardiovascular health. Studies have demonstrated its efficacy in the primary and secondary prevention of cardiovascular events, particularly in patients with coronary heart disease and diabetes. The Treating to New Targets (TNT) study highlighted that intensive lowering of low-density lipoprotein cholesterol with high-dose atorvastatin therapy resulted in cardiovascular benefits for patients with both coronary heart disease and metabolic syndrome (Deedwania et al., 2006). Similarly, another study focused on the effects of atorvastatin on reactive hyperemia and inflammatory processes in patients with congestive heart failure, suggesting atorvastatin's potential in improving vascular response and reducing inflammation (Tousoulis et al., 2005).
2. Neurological Benefits
Research has also explored atorvastatin's neuroprotective properties. Studies indicate its potential in exerting antidepressant-like effects, dependent on the serotonergic system modulation (Ludka et al., 2014). Another study highlighted atorvastatin's antidepressant-like effect in mice, suggesting its involvement in the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway and the increase of hippocampal BDNF levels (Ludka et al., 2013).
3. Asthma and Inflammatory Responses
Atorvastatin's anti-inflammatory effects have been observed in various studies. For example, its role in reducing inflammation in carotid plaque was demonstrated in the ATHEROMA study, which used ultrasmall superparamagnetic iron oxide-enhanced magnetic resonance imaging (Tang et al., 2009). Additionally, a study on lung histopathology in a murine model of chronic asthma indicated atorvastatin's beneficial effects on histological changes, reinforcing its potential anti-inflammatory and immunomodulating properties (Fırıncı et al., 2014).
4. Bone Health and Metabolic Syndrome
Atorvastatin, combined with magnesium ions, has shown potential in alleviating high-fat diet-induced bone loss in mice. This study suggested that the combination of magnesium ions with atorvastatin could be effective in treating obesity-related bone loss (Dai et al., 2021).
5. Effects on Traumatic Brain Injury
Research has demonstrated atorvastatin's therapeutic potential in traumatic brain injury (TBI). A study showed that atorvastatin treatment after brain injury significantly reduced neurological functional deficits and induced neuroregeneration and angiogenesis in rats (Lu et al., 2004).
6. Pain Management
Atorvastatin has been studied for its antinociceptive activity in various animal pain models. The daily administration of atorvastatin induced significant dose-dependent antinociception in several pain tests, demonstrating its potential in pain management (Garcia et al., 2011).
properties
CAS RN |
874114-41-7 |
---|---|
Product Name |
Atorvastatin magnesium |
Molecular Formula |
C66H68F2MgN4O10 |
Molecular Weight |
1139.6 g/mol |
IUPAC Name |
magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
MZUOYVUQORIPHP-MNSAWQCASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |
Appearance |
Solid powder |
Other CAS RN |
874114-41-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Atorvastatin magnesium anhydrous, Atorvastatin magnesium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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